Romifidine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Romifidine: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of Romifidine as a Selective Alpha-2 Adrenergic Receptor Agonist
Romifidine is a potent and selective alpha-2 adrenergic receptor agonist utilized primarily in veterinary medicine for its sedative and analgesic properties.[1] Chemically, it is N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, belonging to the imidazoline class of compounds.[2][3] Its mechanism of action centers on the stimulation of alpha-2 adrenergic receptors in the central and peripheral nervous systems, leading to a reduction in norepinephrine release and subsequent sedation, analgesia, and muscle relaxation.[4][5] This technical guide provides a comprehensive overview of romifidine, focusing on its pharmacological profile, mechanism of action, and relevant experimental methodologies for research and development.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
| Molecular Formula | C₉H₉BrFN₃ |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 65896-16-4 |
| SMILES | C1CN=C(N1)NC2=C(C=CC=C2Br)F |
| InChIKey | KDPNLRQZHDJRFU-UHFFFAOYSA-N |
Pharmacological Profile
Receptor Binding Affinity and Selectivity
Romifidine exhibits a high affinity for alpha-2 adrenergic receptors. While specific Ki values for romifidine at the individual alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes are not extensively reported in publicly available literature, studies on similar alpha-2 agonists suggest that many compounds in this class do not display significant selectivity between these subtypes. Romifidine is reported to have a binding ratio of 340:1 for alpha-2 adrenergic receptors over imidazoline receptors.
Pharmacokinetics in Horses
The pharmacokinetic profile of romifidine has been well-characterized in horses, its primary target species. Following intravenous administration, romifidine is rapidly distributed and subsequently eliminated from the body.
| Parameter | Value (mean ± SD or range) | Species | Dosage | Reference |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Horse | 80 µg/kg i.v. | |
| Terminal Elimination Half-life (t½) | 138.2 (104.6-171.0) min | Horse | 80 µg/kg i.v. | |
| 3.09 ± 1.18 h | Horse | 0.01 mg/kg i.v. | ||
| 148.67 ± 61.59 min | Horse | 100 µg/kg i.v. | ||
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Horse | 80 µg/kg i.v. | |
| 34.1 ± 6.06 mL/min/kg | Horse | 0.01 mg/kg i.v. | ||
| 22.55 ± 6.67 mL/kg/min | Horse | 100 µg/kg i.v. | ||
| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Horse | 0.01 mg/kg i.v. | |
| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) L/kg | Horse | 80 µg/kg i.v. | |
| Volume of Peripheral Compartment (Vp) | 2.57 (1.71-4.19) L/kg | Horse | 80 µg/kg i.v. |
Pharmacodynamics in Horses
The pharmacodynamic effects of romifidine are dose-dependent and correlate with its plasma concentrations. Key effects include sedation and analgesia, as well as cardiovascular changes such as bradycardia and an initial increase in arterial pressure.
| Effect | Dosage | Observation | Species | Reference |
| Sedation | 40 µg/kg i.v. | Significant sedation for at least 45 minutes. | Horse | |
| 120 µg/kg i.v. | Deeper and longer-lasting sedation compared to 40 µg/kg. | Horse | ||
| Analgesia | 40 and 120 µg/kg i.v. | Dose-dependent increase in nociceptive threshold. | Horse | |
| Cardiovascular | 80 µg/kg i.v. | Significant reduction in heart rate and cardiac index; increase in mean arterial pressure. | Horse | |
| 40 and 120 µg/kg i.v. | Bradycardia is a common side effect. | Horse |
Mechanism of Action and Signaling Pathways
Romifidine exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).
Upon binding of romifidine, the alpha-2 adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The G-protein then dissociates into its Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects. The Gβγ subunit can also directly modulate the activity of various ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Collectively, these signaling events lead to hyperpolarization and reduced excitability of neurons, resulting in the observed sedative and analgesic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of alpha-2 adrenergic receptor agonists like romifidine. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of romifidine for alpha-2 adrenergic receptors by measuring its ability to compete with a radiolabeled antagonist.
-
Objective: To determine the Ki of romifidine for alpha-2 adrenergic receptors.
-
Materials:
-
Cell membranes expressing the target alpha-2 adrenergic receptor subtype.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
-
Non-specific binding control: Phentolamine or unlabeled yohimbine (e.g., 10 µM).
-
Romifidine solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of romifidine.
-
In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein), a fixed concentration of the radioligand (near its Kd), and varying concentrations of romifidine or buffer (for total binding) or the non-specific control.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of romifidine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, following receptor stimulation by romifidine.
-
Objective: To determine the EC50 and Emax of romifidine for G-protein activation.
-
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor.
-
[³⁵S]GTPγS.
-
Romifidine solutions of varying concentrations.
-
GDP (to ensure agonist-dependent binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of romifidine.
-
In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM), and varying concentrations of romifidine.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the filter-bound radioactivity.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of romifidine to determine the EC50 and Emax.
-
3. cAMP Functional Assay
This assay measures the ability of romifidine to inhibit the production of cAMP, typically stimulated by forskolin.
-
Objective: To determine the IC50 of romifidine for the inhibition of adenylyl cyclase.
-
Materials:
-
Whole cells expressing the alpha-2 adrenergic receptor.
-
Romifidine solutions of varying concentrations.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Culture cells to an appropriate density in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of romifidine.
-
Stimulate the cells with a fixed concentration of forskolin for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of romifidine to determine the IC50.
-
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Pharmacokinetic profile and pharmacodynamic effects of romifidine hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative hypoxaemic effect of four alpha 2 adrenoceptor agonists (xylazine, romifidine, detomidine and medetomidine) in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpdsolutions.co.za [cpdsolutions.co.za]
